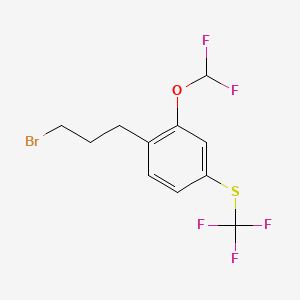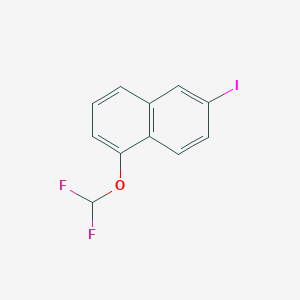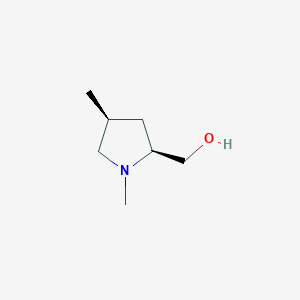
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with two methyl groups and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol typically involves the chiral separation of racemic mixtures or the use of enantioselective synthesis methods. One common approach is the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For example, the reduction of (2S,4S)-1,4-dimethylpyrrolidin-2-one with a suitable reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chiral separation techniques, such as preparative chromatography or crystallization-based methods. These methods are designed to efficiently separate the desired enantiomer from its racemic mixture, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (2S,4S)-1,4-dimethylpyrrolidin-2-carboxylic acid .
Applications De Recherche Scientifique
((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-1,4-Dimethylpyrrolidin-2-YL)methanol: This is a stereoisomer of ((2S,4S)-1,4-Dimethylpyrrolidin-2-YL)methanol with different spatial arrangement of atoms.
(2S,4S)-1,4-Dimethylpyrrolidin-2-one: This compound is a ketone derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
[(2S,4S)-1,4-dimethylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(5-9)8(2)4-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
QCKRUCWQTRALMQ-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1C[C@H](N(C1)C)CO |
SMILES canonique |
CC1CC(N(C1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


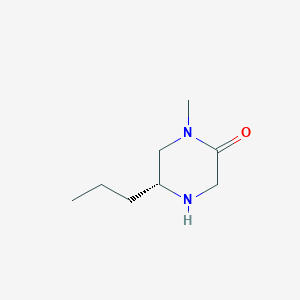
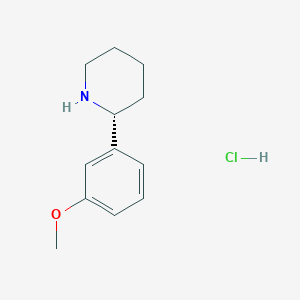
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
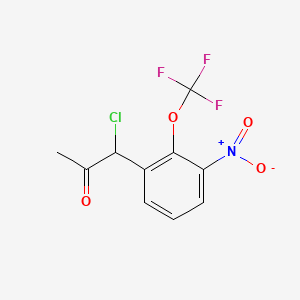
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)



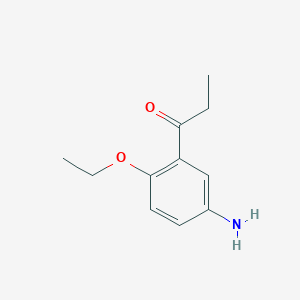
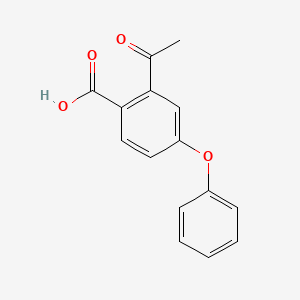
![Ethanone, 1-[6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14043793.png)
